molecular formula C19H19ClN2O2 B6718927 N-[2-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]amino]-2-oxoethyl]-2-phenylacetamide

N-[2-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]amino]-2-oxoethyl]-2-phenylacetamide

Cat. No.: B6718927
M. Wt: 342.8 g/mol
InChI Key: RXYJIJDTERFETJ-DLBZAZTESA-N
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Description

N-[2-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]amino]-2-oxoethyl]-2-phenylacetamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a chlorophenyl group, and a phenylacetamide moiety

Properties

IUPAC Name

N-[2-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]amino]-2-oxoethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c20-15-8-6-14(7-9-15)16-11-17(16)22-19(24)12-21-18(23)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2,(H,21,23)(H,22,24)/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYJIJDTERFETJ-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1NC(=O)CNC(=O)CC2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1NC(=O)CNC(=O)CC2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]amino]-2-oxoethyl]-2-phenylacetamide typically involves multiple steps, starting with the preparation of the cyclopropylamine derivative. This can be achieved through the reaction of 4-chlorophenylcyclopropane with ammonia or an amine under specific conditions. The resulting cyclopropylamine is then reacted with a phenylacetyl chloride derivative in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]amino]-2-oxoethyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]amino]-2-oxoethyl]-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[2-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]amino]-2-oxoethyl]-2-phenylacetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[[(1R,2S)-2-(4-bromophenyl)cyclopropyl]amino]-2-oxoethyl]-2-phenylacetamide
  • N-[2-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-2-oxoethyl]-2-phenylacetamide
  • N-[2-[[(1R,2S)-2-(4-methylphenyl)cyclopropyl]amino]-2-oxoethyl]-2-phenylacetamide

Uniqueness

N-[2-[[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]amino]-2-oxoethyl]-2-phenylacetamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The cyclopropyl group also imparts rigidity to the molecule, affecting its interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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